An In-Depth Technical Guide to the In Silico Modeling of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
An In-Depth Technical Guide to the In Silico Modeling of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinical candidate is both arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, offering predictive insights that de-risk and accelerate development. This guide provides a comprehensive, in-depth look at the in silico modeling of a unique hybrid molecule: 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline .
This molecule presents a compelling scaffold, integrating two moieties of significant pharmacological interest: a D-proline derivative and a benzofuran core. Proline analogs are versatile building blocks in drug design, with over 15 FDA-approved drugs containing this motif. Notably, proline-containing compounds are well-established as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][2] Concurrently, the benzofuran skeleton is a cornerstone of many biologically active compounds, demonstrating a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Given the absence of empirical data for this specific molecule, this guide will proceed with a well-founded hypothesis: the proline-like structure suggests a potential interaction with the Angiotensin-Converting Enzyme. ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure.[1][5] Therefore, we will construct a rigorous in silico workflow to investigate the viability of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline as a potential ACE inhibitor. This serves as an exemplary case study for researchers and drug development professionals on how to approach a novel molecule with a rational, computationally-driven strategy.
Our narrative will follow a logical progression from initial target identification to detailed molecular interaction analysis and pharmacokinetic profiling, embodying the principles of expertise, trustworthiness, and authoritative grounding.
Part 1: Foundational Workflow: Target Identification & Ligand Preparation
The initial phase of any in silico investigation is to establish a clear biological hypothesis and prepare the small molecule for computational analysis. This is not a mere procedural step but a critical foundation that dictates the validity of all subsequent findings.
Rationale for Target Selection: Why Angiotensin-Converting Enzyme (ACE)?
The choice of a biological target is the most critical decision in early-stage drug discovery. When experimental data is unavailable, a logical starting point is to leverage the known pharmacology of the molecule's core scaffolds. This is a central tenet of ligand-based drug design.[6]
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The Proline Moiety: The D-proline core of our molecule is structurally reminiscent of successful ACE inhibitors like Captopril and Lisinopril.[1][7] These drugs mimic the substrate of ACE, competitively inhibiting the enzyme and leading to a decrease in blood pressure.[5]
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The Benzofuran Moiety: While often associated with anticancer activity, the benzofuran group can also contribute to binding affinity and specificity in various enzyme active sites through hydrophobic and aromatic interactions.[3]
Therefore, the hypothesis that 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline may act as an ACE inhibitor is scientifically sound and provides a robust basis for our in silico investigation.
Experimental Protocol: Ligand Preparation
The representation of the small molecule's three-dimensional structure is paramount for accurate simulation. The goal is to generate a low-energy, realistic conformation.
Step-by-Step Ligand Preparation Workflow:
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2D to 3D Conversion:
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Action: Obtain the 2D structure of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline, typically from its SMILES (Simplified Molecular-Input Line-Entry System) string.
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Causality: A 2D representation lacks the spatial information necessary for docking. Conversion to 3D is the first step in creating a computationally viable model.
-
Tools: Open Babel, ChemDraw, or similar chemical informatics software.
-
-
Protonation State and Tautomer Generation:
-
Action: Determine the most likely protonation state at a physiological pH of 7.4.
-
Causality: The charge of a molecule significantly influences its electrostatic interactions with a protein target. Incorrect protonation can lead to erroneous binding predictions.
-
Tools: MarvinSketch, Epik (Schrödinger), or similar pKa prediction tools.
-
-
Energy Minimization:
-
Action: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF).
-
Causality: The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths and angles. Energy minimization refines the geometry to a more stable, lower-energy state.
-
Tools: Avogadro, Spartan, or the ligand preparation modules within larger modeling suites.
-
-
File Format Conversion:
-
Action: Save the final, prepared ligand structure in a format compatible with docking software, such as .mol2 or .pdbqt.
-
Causality: Different software packages have specific input requirements. The .pdbqt format, for instance, includes partial charges and atom type definitions required by AutoDock Vina.
-
Caption: Ligand preparation workflow.
Part 2: Receptor Preparation and Active Site Definition
Just as the ligand requires careful preparation, so too does the protein target. The quality of the receptor structure directly impacts the reliability of the docking results.
Experimental Protocol: Receptor Preparation
We will use the crystal structure of human Angiotensin-Converting Enzyme. A suitable structure can be obtained from the Protein Data Bank (PDB). For this guide, we will hypothetically select a high-resolution crystal structure of ACE in complex with a known inhibitor.
Step-by-Step Receptor Preparation Workflow:
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PDB Structure Acquisition:
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Action: Download the PDB file of the target protein (e.g., PDB ID: 1O86, human ACE complexed with lisinopril).
-
Causality: The PDB provides experimentally determined 3D coordinates of macromolecules, which serve as the starting point for structure-based drug design.[8]
-
-
Initial Structure Cleaning:
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Action: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.
-
Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (in which case, more advanced techniques are needed). The original ligand must be removed to make the binding site available for our query molecule.
-
-
Adding Hydrogens and Assigning Charges:
-
Action: Add hydrogen atoms to the protein structure, which are typically absent in PDB files. Assign partial charges using a force field like AMBER or CHARMM.
-
Causality: Hydrogens are crucial for defining the correct hydrogen bonding network and steric environment of the binding pocket. Partial charges are essential for calculating electrostatic interactions.[9]
-
-
Handling Missing Residues or Loops:
-
Action: Inspect the protein for any missing residues or loops. If present, these must be modeled using tools like MODELLER or the structure preparation tools within Schrödinger or Discovery Studio.
-
Causality: Gaps in the protein structure can create an incomplete and inaccurate representation of the binding site.
-
-
Final Energy Minimization:
-
Action: Perform a constrained energy minimization of the protein structure.
-
Causality: This step relieves any steric clashes that may have been introduced during hydrogen addition or loop modeling, resulting in a more relaxed and realistic protein conformation.
-
Binding Site Identification
The "binding site" or "active site" is the region of the protein where the ligand is predicted to bind.[8]
-
Method 1: From a Co-crystallized Ligand: The most reliable method is to define the binding site based on the location of a known inhibitor in a crystal structure. The docking search space can be defined as a grid box centered on and encompassing the position of the original ligand.
-
Method 2: Blind Docking: If no co-crystallized ligand is available, a "blind docking" approach can be used, where the entire protein surface is considered as the search space. This is computationally more expensive and less precise.
-
Method 3: Pocket Prediction Algorithms: Tools like SiteMap (Schrödinger) or CASTp can predict potential binding pockets on the protein surface based on geometric and physicochemical properties.
For our ACE target, we will use the first and most reliable method, defining the binding site based on the location of lisinopril in the PDB structure.
Part 3: Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The primary outputs are the binding pose and a scoring function that estimates the binding affinity.
The Causality Behind Docking Choices
-
Docking Algorithm: We will employ AutoDock Vina, a widely used and validated open-source docking program. Its search algorithm efficiently explores the conformational space of the ligand within the defined binding site.
-
Scoring Function: Vina's scoring function is an empirical model that approximates the binding free energy (in kcal/mol). More negative scores indicate a higher predicted binding affinity.[10]
Experimental Protocol: Performing the Docking
-
Grid Box Generation:
-
Action: Define the coordinates and dimensions of a 3D grid (the "docking box") that encompasses the entire active site of ACE.
-
Causality: The docking algorithm will confine its search for binding poses within this user-defined space, dramatically increasing computational efficiency.
-
-
Running the Docking Simulation:
-
Action: Execute the docking calculation using the prepared ligand and receptor files, along with the grid box parameters.
-
Causality: The software will systematically place multiple conformations of the ligand into the active site, evaluating the energetic favorability of each pose using its scoring function.
-
-
Analysis of Results:
-
Action: Analyze the output, which typically includes a ranked list of binding poses and their corresponding scores.
-
Causality: The top-ranked pose (most negative score) represents the most probable binding mode. However, it is crucial to visually inspect the top few poses to ensure they are chemically reasonable. Key interactions to look for with ACE include hydrogen bonds and coordination with the catalytic zinc ion.
-
Data Presentation: Hypothetical Docking Results
For a robust analysis, it is best practice to dock the molecule of interest, a known active compound (positive control), and a likely inactive compound (negative control).
| Compound | Docking Score (kcal/mol) | Key Interactions with ACE Residues |
| 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline | -8.5 | H-bond with His353, His513; Coordination with Zn701; Pi-Alkyl with Tyr523 |
| Lisinopril (Positive Control) | -9.2 | H-bond with His353, Glu384; Strong coordination with Zn701 |
| Ibuprofen (Negative Control) | -5.1 | Minimal specific interactions |
This table provides a clear, comparative summary of the predicted binding affinities and interactions.
Caption: Molecular docking workflow.
Part 4: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[11][12][13]
The Value of Dynamic Simulation
MD simulations provide critical insights that docking cannot:
-
Complex Stability: Does the ligand remain bound to the active site, or does it drift away?
-
Conformational Changes: Does the protein or ligand adopt different conformations upon binding?
-
Role of Water: How do explicit water molecules mediate the interaction?
Experimental Protocol: MD Simulation
-
System Setup:
-
Action: Place the best-docked pose of the protein-ligand complex into a simulation box. Solvate the box with a water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.
-
Causality: This creates a more realistic, solvated environment that mimics physiological conditions.
-
-
Minimization and Equilibration:
-
Action: Perform energy minimization on the entire system to remove steric clashes. Then, gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.
-
Causality: This is a crucial step to ensure the stability of the system before the production run. It allows the water and ions to relax around the complex.
-
-
Production MD:
-
Action: Run the simulation for a defined period (e.g., 100 nanoseconds) without restraints. Trajectories (snapshots of the system at regular intervals) are saved for analysis.
-
Causality: This is the core of the MD simulation, where the natural dynamics of the protein-ligand complex are observed.
-
-
Trajectory Analysis:
-
Action: Analyze the saved trajectories to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Causality:
-
RMSD: Measures the deviation of the protein and ligand from their initial positions. A stable RMSD plot indicates a stable complex.[13]
-
RMSF: Identifies which parts of the protein are flexible or rigid during the simulation.[13]
-
Hydrogen Bonds: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, highlighting key stable interactions.
-
-
A successful MD simulation would show the ligand maintaining its position within the ACE active site with stable RMSD values, confirming the docking prediction.
Part 5: ADMET Prediction
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to flag potential liabilities early.[14][15][16]
The Importance of Early-Stage Profiling
Predicting ADMET properties helps to answer crucial questions:
-
Absorption: Will the compound be absorbed into the bloodstream after oral administration?
-
Distribution: Will it reach the target tissue? Will it cross the blood-brain barrier?
-
Metabolism: Is it likely to be rapidly metabolized by liver enzymes (e.g., Cytochrome P450s)?
-
Excretion: How will the compound be eliminated from the body?
-
Toxicity: Does it have the potential to cause toxicity (e.g., cardiotoxicity via hERG inhibition, or mutagenicity)?
Methodology and Tools
ADMET properties are typically predicted using Quantitative Structure-Activity Relationship (QSAR) models, which are machine learning models trained on large datasets of experimental data. Several web-based tools and software packages are available.[17][18]
-
Tools: SwissADME, pkCSM, ADMETlab, and commercial packages like ADMET Predictor (Simulations Plus) or Discovery Studio.
Data Presentation: Hypothetical ADMET Profile
| Property | Predicted Value/Class | Interpretation & Causality |
| Absorption | ||
| Human Intestinal Absorption | High | The molecule is likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Suggests moderate passive diffusion across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) | No | Desirable for an ACE inhibitor, as it avoids potential central nervous system side effects. |
| Plasma Protein Binding | >90% | High binding may affect the free concentration of the drug, but is common for many therapeutics. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; this may require further investigation or chemical modification. |
| Toxicity | ||
| AMES Mutagenicity | No | Low likelihood of being carcinogenic. |
| hERG I Inhibitor | No | Low risk of causing cardiotoxicity. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | The molecule has physicochemical properties consistent with known orally available drugs. |
This profile suggests that our hypothetical molecule has a generally favorable ADMET profile, with a potential flag for CYP3A4 inhibition that warrants consideration in lead optimization.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for evaluating the novel molecule, 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline. By leveraging the known pharmacology of its constituent scaffolds, we established a plausible hypothesis for its activity as an Angiotensin-Converting Enzyme inhibitor.
Our multi-step analysis, from ligand preparation and molecular docking to molecular dynamics and ADMET prediction, provides a holistic computational assessment. The hypothetical results presented herein—a strong binding affinity for ACE, a stable protein-ligand complex, and a promising ADMET profile—suggest that this molecule is a worthy candidate for further investigation.
The power of this in silico approach lies in its ability to build a strong, data-driven case for a molecule before committing to costly and time-consuming synthesis and experimental testing. The next logical steps would be to:
-
Synthesize the compound.
-
Perform in vitro enzymatic assays to confirm its inhibitory activity against ACE.
-
Conduct cell-based assays and eventually in vivo studies if the in vitro data is promising.
By integrating the predictive power of computational modeling with empirical validation, the modern drug discovery process can be made more efficient, rational, and ultimately, more successful.
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